4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide
Overview
Description
4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide is a complex organic compound belonging to the pyrazolo[5,1-c][1,2,4]triazine class This compound features a pyrazole ring fused to a triazine ring, with methyl and phenyl substituents enhancing its chemical properties
Mechanism of Action
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, can significantly influence the compound’s efficacy and stability. For instance, pH variations may alter its solubility or reactivity. Additionally, exposure to light, humidity, or oxidative conditions could impact its chemical integrity.
Biochemical Analysis
Biochemical Properties
4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are crucial for cell signaling pathways. The compound’s interaction with these enzymes can lead to altered phosphorylation states of target proteins, thereby modulating cellular functions .
Cellular Effects
The effects of this compound on cells are profound. It has been shown to induce cytotoxicity in various cancer cell lines, including colon, breast, and lung carcinoma cells . The compound influences cell signaling pathways, leading to apoptosis or programmed cell death. Additionally, it affects gene expression and cellular metabolism, further contributing to its cytotoxic effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes. For example, it has been found to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition leads to cell cycle arrest and subsequent apoptosis. The compound also affects gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained cytotoxic effects, indicating its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as tumor growth inhibition. At higher doses, toxic or adverse effects have been observed, including damage to normal tissues . These threshold effects highlight the importance of dosage optimization for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further modulate its biological activity . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation . These interactions can affect the compound’s efficacy and toxicity, highlighting the importance of understanding its transport mechanisms.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications can influence its localization, further modulating its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction may require heating and the use of catalysts to achieve the desired product.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted pyrazolo[5,1-c][1,2,4]triazine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It has been studied for its potential biological activity, including antimicrobial and antitumor properties. Research is ongoing to explore its effects on various biological targets.
Medicine: The compound shows promise in drug discovery and development. Its pharmacological properties are being investigated for potential therapeutic applications.
Industry: In the chemical industry, it is used in the production of advanced materials and as a reagent in various chemical processes.
Comparison with Similar Compounds
4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile
8-Phenylpyrazolo[5,1-c][1,2,4]triazine derivatives
Uniqueness: 4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide stands out due to its specific substituents and the resulting chemical properties
This comprehensive overview highlights the significance of this compound in scientific research and industry. Its versatile applications and unique chemical properties make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O/c1-8-11(10-6-4-3-5-7-10)13-18-17-12(14(21)16-15)9(2)20(13)19-8/h3-7H,15H2,1-2H3,(H,16,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZBYHRVMCZSJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801129861 | |
Record name | Pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 4,7-dimethyl-8-phenyl-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801129861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374509-58-6 | |
Record name | Pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 4,7-dimethyl-8-phenyl-, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374509-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 4,7-dimethyl-8-phenyl-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801129861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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